(4-Nitrophenyl)vinyl ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethenoxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-2-12-8-5-3-7(4-6-8)9(10)11/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVUXNLJQRWUBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90240190 | |
| Record name | (4-Nitrophenyl)vinyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90240190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
940-14-7 | |
| Record name | 1-(Ethenyloxy)-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=940-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Nitrophenyl)vinyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Nitrophenyl)vinyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90240190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(ETHENYLOXY)-4-NITROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA6LQ39MHH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 4 Nitrophenyl Vinyl Ether
Direct Vinylation Strategies
Direct vinylation methods offer a straightforward approach to introduce the vinyl group onto the 4-nitrophenol (B140041) scaffold. These strategies often employ transition metal catalysts to facilitate the carbon-oxygen bond formation.
Reaction of 4-Nitrophenol with Acetylene (B1199291) and Derivatives
The direct reaction of phenols with acetylene, a classic method for vinyl ether synthesis, is applicable to the preparation of (4-Nitrophenyl)vinyl ether. This process typically requires high temperatures and basic catalysts. nih.gov For instance, the vinylation of phenols can be carried out using acetylene gas in the presence of a superbasic system like potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (KOH/DMSO). mdpi.com
A significant advancement in this area involves the use of calcium carbide (CaC₂) as a solid, safer alternative to gaseous acetylene. rsc.orgresearchgate.net This method allows for the vinylation of various alcohols and phenols. For the vinylation of phenols, a K₂CO₃/KOH/DMSO system with a fluoride (B91410) additive can be employed. The reaction is typically heated to around 130°C. rsc.org The fluoride ion is believed to play a dual role by mediating the surface renewal of the calcium carbide particles and activating the acetylene triple bond for the addition reaction. rsc.org Generally, phenols with electron-donating groups react more efficiently than those with electron-withdrawing groups like the nitro group. researchgate.net
| Reactant | Acetylene Source | Catalyst/Base | Solvent | Temperature | Yield | Citation |
| 4-Nitrophenol | Acetylene Gas | KOH | DMSO | High | - | mdpi.com |
| Phenols | Calcium Carbide | K₂CO₃/KOH/KF | DMSO | 130°C | Good | rsc.org |
Table 1: Conditions for Direct Vinylation with Acetylene and Derivatives
Palladium-Catalyzed Transetherification Routes
Palladium-catalyzed transetherification has emerged as a versatile and widely studied method for the synthesis of vinyl ethers. academie-sciences.fr This approach involves the exchange of an alkoxy group from a vinyl ether, such as ethyl vinyl ether, to an alcohol or phenol. The reaction is catalyzed by a palladium complex, often generated in situ. academie-sciences.fr
The synthesis of various functionalized vinyl ethers has been successfully achieved with good alcohol conversion (50–82%) and yields (up to 75%). academie-sciences.fracademie-sciences.fr Reaction conditions are typically optimized by adjusting the molar ratio of the vinyl ether to the alcohol, concentration, solvent, and the nature of the palladium precursor and ligand. academie-sciences.fr For example, a catalyst system can be prepared from palladium(II) acetate (B1210297) and 1,10-phenanthroline (B135089) in a solvent like dichloromethane. academie-sciences.fracademie-sciences.fr The reaction is often carried out at room temperature for an extended period. academie-sciences.fr
The regioselective arylation of vinyl ethers with aryl triflates, such as 4-nitrophenyl triflate, can also be achieved using palladium catalysis. The addition of halide ions can control the regioselectivity of the arylation. acs.org
| Alcohol/Phenol | Vinyl Ether Source | Palladium Catalyst | Ligand | Solvent | Temperature | Yield | Citation |
| Various Alcohols | Ethyl Vinyl Ether | Palladium(II) Acetate | 1,10-Phenanthroline | Dichloromethane | Room Temp | up to 75% | academie-sciences.fracademie-sciences.fr |
| Vinyl Ethers | 4-Nitrophenyl triflate | Pd Complex | - | - | - | - | acs.org |
Table 2: Palladium-Catalyzed Transetherification for Vinyl Ether Synthesis
Copper-Mediated Cross-Coupling Approaches
Copper-catalyzed cross-coupling reactions provide another effective route for the formation of C-O bonds in the synthesis of aryl vinyl ethers. These methods can involve the coupling of vinyl boronates with alcohols or the reaction of phenols with vinyl halides.
A copper-promoted coupling of vinyl pinacol (B44631) boronate esters with alcohols has been reported to produce enol ethers in 50-99% yield. researchgate.net This reaction uses cupric acetate as the copper source and triethylamine (B128534) as a buffer to prevent protodeboration, proceeding at room temperature with high chemoselectivity and stereospecificity. researchgate.net
Furthermore, copper-catalyzed S-vinylation of thiols with vinyl halides has been demonstrated, and similar principles can be applied to O-vinylation. sigmaaldrich.cn The use of copper catalysts is also noted in the synthesis of oxazines where intermediates derived from compounds like 4-nitrophenylacetylene are involved. mdpi.com
Functional Group Transformations and Elimination Reactions
Alternative synthetic strategies involve the initial formation of an ether linkage followed by the creation of the vinyl group through an elimination reaction.
Dehydrohalogenation Pathways to Vinyl Ethers
Dehydrohalogenation is a common method for creating double bonds and is a key step in synthesizing vinyl ethers from halo-substituted ether precursors. nih.govucr.ac.cr This pathway typically follows an initial Williamson ether synthesis to create a 2-haloalkyl aryl ether.
For example, 2-pentafluorophenoxyethyl bromide has been shown to undergo elimination to form the corresponding vinyl ether. nih.gov Similarly, the synthesis of phenyl vinyl ether can be achieved by treating β-chlorophenetole with powdered potassium hydroxide. ubc.ca This method has been extended to prepare various aromatically substituted phenyl vinyl ethers. ubc.ca
A related approach involves the reaction of phenols with trichloroethylene (B50587) in the presence of cesium carbonate (Cs₂CO₃) in DMSO. This reaction yields (E)-1,2-dichloro-1-phenoxyethenes. For phenols with electron-withdrawing groups like 4-nitrophenol, the reaction requires heating to around 70°C to achieve a high yield (99%). clockss.org The resulting dichlorovinyl ether can potentially be further transformed into the desired vinyl ether.
| Precursor | Base | Solvent | Temperature | Product | Yield | Citation |
| β-Chlorophenetole | KOH | - | ~150°C | Phenyl vinyl ether | - | ubc.ca |
| 4-Nitrophenol + Trichloroethylene | Cs₂CO₃ | DMSO | 70°C | (E)-1,2-dichloro-1-(4-nitrophenoxy)ethene | 99% | clockss.org |
Table 3: Dehydrohalogenation and Related Elimination Reactions
Pyrolysis of Precursor Acetals
The gas-phase elimination of alcohols from acetals at elevated temperatures, known as pyrolysis, represents a potential route for the synthesis of vinyl ethers. This method typically involves passing the vapor of an acetal (B89532) over a heated catalyst.
Detailed investigations into the pyrolysis of aromatic acetals, such as benzaldehyde (B42025) dialkyl acetals, have been conducted using activated gamma-alumina (γ-Al₂O₃) as a catalyst at temperatures ranging from 200–350°C. ias.ac.in These studies have shown that the reaction can yield a mixture of products, primarily the corresponding vinyl ether and an ester. ias.ac.in The product distribution is highly dependent on the reaction temperature; lower temperatures tend to favor the formation of the ester, while higher temperatures promote the elimination reaction to form the vinyl ether. ias.ac.in For instance, the pyrolysis of benzaldehyde di-n-butyl acetal over γ-Al₂O₃ at 200°C yielded n-butyl benzoate (B1203000) as the major product, but as the temperature was increased to 350°C, the yield of the corresponding ether became predominant. ias.ac.in
However, the application of this method to substrates containing nitro groups, such as the precursors to this compound, is problematic. Research into the pyrolysis of nitroalkyl alkyl acetals has shown that these compounds are unstable under the required thermal conditions. Instead of yielding the desired nitroalkyl vinyl ether, the reaction leads to extensive decomposition, characterized by the formation of nitrogen oxides. dtic.mil This decomposition pathway is attributed to the thermal lability of the nitro group, which makes the isolation of the target vinyl ether challenging, if not impossible, via this method. dtic.mil
Advanced Catalytic Systems and Optimization in this compound Synthesis
Modern synthetic chemistry offers more refined and selective methods for the preparation of vinyl ethers, moving away from harsh pyrolytic conditions towards catalyzed reactions that proceed with higher efficiency and functional group tolerance.
Homogeneous Catalysis for Vinyl Ether Formation
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides highly effective routes to vinyl ethers, including aryl vinyl ethers. Transition-metal complexes, particularly those of palladium and iridium, are at the forefront of these methodologies.
A prominent method is the palladium-catalyzed transvinylation or transetherification reaction. academie-sciences.fr This approach involves the transfer of a vinyl group from a simple vinyl ether, like ethyl vinyl ether, to an alcohol or phenol. For the synthesis of this compound, this would involve the reaction of 4-nitrophenol with a vinyl ether donor. Palladium(II) complexes have been shown to efficiently catalyze this exchange. academie-sciences.fr
Another powerful homogeneous catalytic system utilizes iridium complexes. Iridium-catalyzed transfer vinylation of alcohols with vinyl acetate is a versatile and practical method for accessing a wide range of vinyl ethers. orgsyn.org The reaction is thought to proceed through an addition-elimination sequence involving the alcohol and vinyl acetate, catalyzed by an iridium complex in the presence of a base like sodium carbonate (Na₂CO₃). orgsyn.org While this method is broadly applicable, the specific efficiency for nitro-containing phenols like 4-nitrophenol would depend on catalyst tolerance to the electron-withdrawing nitro group.
The table below summarizes representative homogeneous catalytic systems used for the synthesis of various vinyl ethers, which could be adapted for the synthesis of this compound.
Table 1: Homogeneous Catalytic Systems for Vinyl Ether Synthesis
| Catalyst Precursor | Co-catalyst/Base | Vinyl Source | Substrate Type | Typical Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| [Ir(cod)Cl]₂ | Na₂CO₃ | Vinyl Acetate | Phenols, Alcohols | Toluene, 100°C | Good to Excellent | orgsyn.org |
| Pd(OAc)₂ | DPPP | Aryl Bromide | Vinyl Ethers (Heck Reaction) | DMF, 80°C | High | nih.govrsc.org |
Note: The Heck reaction modifies a pre-existing vinyl ether rather than creating the vinyl ether from a non-vinylated precursor, but it is a key homogeneous catalytic reaction in this chemical class. nih.govrsc.org
Heterogeneous Catalysis and Green Chemistry Approaches
In response to the growing demand for environmentally benign chemical processes, heterogeneous catalysis and other green chemistry strategies have been developed for vinyl ether synthesis. These methods often involve recyclable catalysts, milder reaction conditions, and reduced waste generation.
The pyrolysis over γ-Al₂O₃ can be considered a form of heterogeneous catalysis, though it suffers from the aforementioned drawbacks for nitro compounds. ias.ac.in More contemporary and "greener" heterogeneous approaches have emerged. For instance, the synthesis of aryl vinyl ethers can be achieved by reacting phenols with acetylene in a superbasic system like KOH-DMSO, which can produce yields up to 80%. researchgate.net A significant green innovation is the use of calcium carbide as a stable, solid, and easily dosable source of acetylene for the vinylation of alcohols, which minimizes waste and avoids handling gaseous acetylene. mdpi.com
Biocatalysis represents a particularly sustainable approach. The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (CalB), has been successfully employed to synthesize vinyl ether esters from vinyl ether alcohols and carboxylic acids. rsc.orgrsc.org This enzymatic method is highly selective, proceeds under very mild conditions (e.g., room temperature), and allows for easy purification by simple filtration of the immobilized enzyme. rsc.orgrsc.org While direct enzymatic vinylation of 4-nitrophenol is not explicitly detailed, the principle of using enzymes for acid-labile substrates highlights a promising green avenue. rsc.org
Additionally, solid acid catalysts, such as the smectite clay Maghnite-H+, have been utilized as efficient, recyclable heterogeneous catalysts, although their primary reported application is in the cationic polymerization of vinyl ethers rather than their initial synthesis. orientjchem.org
Table 2: Green Chemistry Approaches to Vinyl Ether Synthesis
| Method | Catalyst/System | Key Features | Substrate | Product | Reference |
|---|---|---|---|---|---|
| Biocatalysis | Immobilized Candida antarctica lipase B (CalB) | Mild conditions (22-90°C), solvent-free options, easy catalyst removal. | Vinyl ether alcohols, Carboxylic acids | Vinyl ether esters | rsc.orgrsc.org |
| In-situ Acetylene Generation | Calcium Carbide (CaC₂) / KOtBu | Avoids gaseous acetylene, atom-economic. | Alcohols, Phenols | Vinyl ethers | mdpi.com |
Reactivity and Mechanistic Investigations of 4 Nitrophenyl Vinyl Ether
General Reactivity Profile and Electronic Influences
Electrophilic and Nucleophilic Activation Modes
The reactivity of (4-nitrophenyl)vinyl ether is characterized by a duality in its activation modes. The vinyloxy group, being electron-rich, is susceptible to electrophilic attack. Conversely, the phenyl ring, rendered electron-deficient by the potent electron-withdrawing nitro group, is activated towards nucleophilic aromatic substitution. masterorganicchemistry.com
The nitro group exerts a strong inductive (-I) and resonance (-M) effect, significantly reducing the electron density of the aromatic ring. rsc.org This deactivation makes electrophilic aromatic substitution challenging. However, it concurrently makes the aromatic ring an electrophilic target for strong nucleophiles. masterorganicchemistry.com This is a classic example of how a substituent can completely reverse the typical reactivity of a benzene (B151609) ring.
The vinyloxy group, on the other hand, increases the electron density of the double bond, making it susceptible to attack by electrophiles. researchgate.net This is a common feature of vinyl ethers and drives reactions such as acid-catalyzed hydrolysis. researchgate.net
Role of the Nitro Group and Vinyloxy Moiety in Chemical Transformations
The nitro group is a powerful electron-accepting substituent, a property quantified by its large positive Hammett constant (σp = 0.78). rsc.org This strong electron-withdrawing nature is pivotal in the chemical transformations of this compound. It enhances the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution reactions. masterorganicchemistry.com In the context of the vinyl ether moiety, the nitro group's influence is transmitted through the aromatic ring and the ether oxygen, affecting the electron density of the double bond. This electronic communication is crucial in modulating the reactivity of the vinyl group. cdnsciencepub.com
Addition Reactions of the Vinyl Moiety
Acid-Catalyzed Hydrolysis: Kinetics and Mechanistic Studies
The acid-catalyzed hydrolysis of vinyl ethers is a well-studied reaction that typically proceeds through a rate-determining proton transfer to the β-carbon of the vinyl group. researchgate.net In the case of this compound, the reaction kinetics and mechanism have been investigated to understand the electronic effects of the p-nitrophenyl substituent.
Studies on the hydrolysis of cis- and trans-β-(p-nitrophenyl)vinyl methyl ethers in concentrated aqueous perchloric acid have shown that the cis isomer hydrolyzes significantly faster than the trans isomer. cdnsciencepub.com This observation indicates that there is no rapid interconversion between the isomers under the hydrolysis conditions, which in turn suggests that the initial protonation step is not reversible. cdnsciencepub.com
| Isomer | Relative Hydrolysis Rate |
| cis-β-(p-nitrophenyl)vinyl methyl ether | Faster |
| trans-β-(p-nitrophenyl)vinyl methyl ether | Slower |
This table illustrates the relative rates of hydrolysis for the cis and trans isomers of a closely related compound, highlighting the stereochemical influence on reactivity.
Proton Transfer and Intermediate Formation
The generally accepted mechanism for the acid-catalyzed hydrolysis of vinyl ethers involves a rate-determining proton transfer from the acid catalyst to the β-carbon of the vinyl double bond. researchgate.netrsc.org This step leads to the formation of a resonance-stabilized alkoxycarbonium ion intermediate. nih.gov This intermediate is then rapidly hydrated by water, followed by the quick decomposition of the resulting hemiacetal to yield an aldehyde and an alcohol. researchgate.net
For this compound, despite the strong electron-withdrawing nature of the nitro group, which might be expected to influence the stability of the cationic intermediate, studies have shown that the proton transfer step remains the rate-determining step and is not reversible. cdnsciencepub.com This finding is consistent with the general mechanism observed for a wide range of vinyl ethers. researchgate.net The lack of evidence for the reversal of the proton transfer step was confirmed by the absence of deuterium (B1214612) incorporation into the starting material when the hydrolysis was carried out in a deuterated solvent. cdnsciencepub.com
Isotope Effects and Brønsted Correlations in Hydrolysis
Kinetic isotope effects are a powerful tool for elucidating reaction mechanisms. In the acid-catalyzed hydrolysis of vinyl ethers, a normal solvent isotope effect (kH/kD > 1) is expected for a rate-determining proton transfer. arkat-usa.org For the hydrolysis of divinyl ether, a related compound, the catalytic coefficients in H2O and D2O solutions yielded an isotope effect (kH/kD) of 3.0, confirming a rate-determining proton transfer mechanism. cdnsciencepub.com For a series of other vinyl ethers, these isotope effects have been shown to vary with reactivity and can be correlated using Marcus rate theory. arkat-usa.org
Cycloaddition Reactions
This compound readily participates in cycloaddition reactions, a feature attributable to the electronic influence of the 4-nitrophenyl group on the vinyl moiety. These reactions are pivotal for constructing diverse cyclic systems.
Diels-Alder Reactions: Stereoselectivity and Regioselectivity
In the realm of Diels-Alder reactions, this compound acts as a dienophile. wikipedia.org The electron-withdrawing nature of the nitro group enhances the reactivity of its double bond toward electron-rich dienes. wikipedia.org The stereochemical and regiochemical outcomes of these [4+2] cycloadditions are governed by the interplay of electronic and steric factors of the reacting species. wikipedia.orgacs.org
When reacting with unsymmetrical dienes, the regioselectivity generally follows the "ortho-para rule". wikipedia.org For instance, in a normal electron-demand Diels-Alder reaction, a diene with an electron-donating group (EDG) at the C1 position will preferentially form the "ortho" adduct with this compound. wikipedia.org Theoretical studies on similar systems, such as the reaction between nitroethene and methyl vinyl ether, support the preferential formation of the ortho product. acs.org
The stereoselectivity of the Diels-Alder reaction, particularly the preference for the endo or exo product, is also a critical aspect. wikipedia.org The endo transition state is often favored due to secondary orbital interactions, where the electron-withdrawing substituent on the dienophile is oriented toward the developing π-system of the diene. wikipedia.org This preference can be influenced by reaction conditions and the presence of catalysts. acs.orgbeilstein-journals.org
Table 1: Regio- and Stereoselectivity in Diels-Alder Reactions of Vinyl Ethers
| Diene | Dienophile | Major Regioisomer | Predominant Stereoisomer |
|---|---|---|---|
| Substituted Dienes | This compound | ortho adduct | endo adduct wikipedia.orgacs.org |
| Cyclopentadiene | Acylnitroso derivatives | Not applicable | High endo selectivity beilstein-journals.org |
| 1,3-Butadiene | Nitroethene | ortho adduct | endo adduct acs.org |
1,3-Dipolar Cycloadditions with Nitrile Oxides and Azides
This compound also engages in 1,3-dipolar cycloadditions, a powerful method for synthesizing five-membered heterocyclic rings. yok.gov.tracs.org Reactions with 1,3-dipoles like nitrile oxides and azides yield isoxazolines and triazolines, respectively. yok.gov.trslideshare.netmdpi.com
The reaction of this compound with nitrile oxides, which can be generated from precursors like nitrolic acids, leads to the formation of 4,5-dihydroisoxazoles. yok.gov.tr The regioselectivity of this cycloaddition is dictated by frontier molecular orbital (FMO) theory. mdpi.com For electron-deficient alkenes like this compound, the dominant interaction is often between the LUMO of the dipole and the HOMO of the dipolarophile, leading to a specific regioisomer. slideshare.netmdpi.com In the case of vinyl ethers, this typically results in the formation of 5-alkoxy-isoxazolines. mdpi.com
Similarly, the cycloaddition with azides produces triazoline derivatives. The reactivity of azides in these reactions can be influenced by the electronic nature of both the azide (B81097) and the dipolarophile. slideshare.net
Table 2: 1,3-Dipolar Cycloaddition Reactions
| 1,3-Dipole | Dipolarophile | Product Type |
|---|---|---|
| Nitrile Oxides | This compound | 2-Isoxazolines yok.gov.trmdpi.com |
| Azides | This compound | Triazolines slideshare.net |
| Nitrones | Alkenes | Isoxazolidines researchgate.net |
Polymerization Processes
The vinyl group in this compound allows it to serve as a monomer in various polymerization reactions. The strongly electron-withdrawing 4-nitrophenyl substituent significantly influences the polymerization behavior and the properties of the resulting polymer.
Cationic Polymerization: Propagation Mechanisms and Side Reactions
This compound can be polymerized via a cationic mechanism. acs.org However, obtaining high-molecular-weight polymers from phenyl vinyl ethers through cationic polymerization is generally more challenging than with alkyl vinyl ethers. acs.org
The propagation step involves the addition of the monomer to a growing carbocationic chain end. spsj.or.jp The introduction of electron-withdrawing substituents on the phenyl ring, such as the nitro group, can lead to side reactions. acs.org One significant side reaction is an intramolecular Friedel-Crafts reaction between the carbocation and the phenyl ring of a preceding unit. acs.org This can lead to the formation of chromane-type structures within the polymer chain and can hinder the formation of high-molecular-weight linear polymers. acs.org Incomplete monomer conversion can also be an issue in the cationic polymerization of some vinyl ethers. nih.gov
Living Polymerization Approaches and Control Strategies
Achieving a living cationic polymerization of this compound requires strategies to control the reactivity of the propagating species and suppress side reactions. researchgate.net Living polymerization offers control over molecular weight and results in polymers with narrow molecular weight distributions. researchgate.net
For vinyl ethers in general, living cationic polymerization can be achieved by stabilizing the propagating carbocation, either through interaction with a counteranion or by the addition of a Lewis base. spsj.or.jpresearchgate.net More recently, photocontrolled living cationic polymerization methods have been developed for vinyl ethers, offering spatial and temporal control over the polymerization process. nih.govd-nb.info These systems often employ a photocatalyst and a chain transfer agent to reversibly generate the active cationic species. nih.gov Another approach that has shown success for controlling the polymerization of vinyl ethers is reversible addition-fragmentation chain transfer (RAFT) polymerization, which can be adapted for cationic systems. researchgate.netacs.org
Step-Growth Polymerization of Divinyl Derivatives
While this compound itself undergoes chain-growth polymerization, related divinyl ether monomers can be used in step-growth polymerizations. acs.orgresearchgate.net For instance, the acid-catalyzed polyaddition of a divinyl ether with a diol is a method to synthesize polyacetals. acs.orgresearchgate.net This reaction proceeds through the formation of an acetal (B89532) linkage between the vinyl ether and hydroxyl groups. acs.org
Another example of step-growth polymerization involving divinyl ethers is the thiol-ene reaction with dithiols, which can be initiated either cationically or radically to produce poly(thioacetal)s or poly(thioether)s, respectively. researchgate.netresearchgate.netnih.gov Furthermore, certain divinyloxybenzene derivatives can undergo step-growth polymerization via Friedel-Crafts reactions. acs.org
Cross-Coupling and Arylation Reactions Involving the this compound Scaffold
The this compound scaffold is a versatile substrate for various palladium-catalyzed cross-coupling and arylation reactions. These reactions are crucial for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules.
Palladium-Catalyzed Heck Arylation
The Heck reaction is a palladium-catalyzed C-C coupling between an aryl or vinyl halide and an activated alkene in the presence of a base. organic-chemistry.org This reaction is a cornerstone of modern organic synthesis due to its high chemoselectivity and mild reaction conditions. mdpi.com In the context of this compound, the Heck arylation allows for the introduction of aryl groups at the vinyl moiety.
Research has shown that the arylation of vinyl ethers, including those with a nitrophenyl group, can be achieved using various arylating agents like aryl halides and triflates. mdpi.comacs.org The choice of catalyst, ligands, and reaction conditions is critical in determining the outcome of the reaction, particularly its regioselectivity. mdpi.comrsc.org For instance, palladium complexes with phosphine (B1218219) ligands are commonly employed to facilitate the catalytic cycle. mdpi.com The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle, although Pd(II)/Pd(IV) cycles have also been proposed. mdpi.com
Negishi and Other Metal-Catalyzed Cross-Couplings
Beyond the Heck reaction, other metal-catalyzed cross-coupling reactions are applicable to substrates like this compound. The Negishi coupling, which utilizes organozinc reagents, is a powerful method for forming C-C bonds. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by nickel or palladium complexes and couples organic halides or triflates with organozinc compounds. wikipedia.orgorganic-chemistry.org The Negishi reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org
The use of organozinc reagents in Negishi coupling offers advantages over other organometallic reagents, such as Grignard reagents, due to their greater tolerance of various functional groups. chemie-brunschwig.chresearchgate.net This makes the Negishi coupling a valuable tool for the synthesis of complex molecules where sensitive functional groups are present. While specific examples detailing the Negishi coupling of this compound itself are not prevalent in the provided search results, the general applicability of the reaction to aryl and vinyl ethers suggests its potential utility. wikipedia.orgresearchgate.net
Other transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling (using organoboron reagents) and the Stille coupling (using organotin reagents), are also fundamental in cross-coupling chemistry and could potentially be applied to functionalize the this compound scaffold. chemie-brunschwig.cheie.grresearchgate.net
Regioselectivity Control in Arylation Reactions
A significant challenge in the Heck arylation of vinyl ethers is controlling the regioselectivity, that is, whether the aryl group adds to the α- or β-carbon of the vinyl group. rsc.orgresearchgate.net The outcome is influenced by a delicate balance of steric and electronic factors, as well as the specific reaction conditions.
Two primary mechanistic pathways are considered in the Heck arylation of electron-rich olefins like vinyl ethers: the neutral pathway and the cationic pathway. organic-chemistry.org
Neutral Pathway: This pathway is generally favored when using monodentate ligands and tends to result in β-arylation due to steric factors. organic-chemistry.org
Cationic Pathway: This pathway is promoted by the use of bidentate ligands and halide scavengers (or when using aryl triflates), leading to a cationic palladium complex. acs.org This pathway often favors α-arylation due to electronic effects, where the aryl group adds to the more electron-deficient internal carbon of the vinyl ether. researchgate.net
The addition of halide ions can be used to control the regioselectivity. acs.org For example, in the palladium-catalyzed arylation of vinyl ethers with 4-nitrophenyl triflate, the reaction can be directed towards either the α- or β-product by the presence or absence of halide ions. acs.orgacs.org The use of specific ligands, such as bulky electron-donating phosphines, can also steer the reaction towards a desired regioisomer. For instance, the use of P(t-Bu)₃ has been shown to promote β-arylation of vinyl ethers with aryl chlorides. Furthermore, chelation control, using a directing group within the vinyl ether substrate, can enforce high regioselectivity for β-arylation.
Table 1: Regioselectivity in the Heck Arylation of Vinyl Ethers
| Arylating Agent | Olefin | Catalyst System | Key Additive/Condition | Major Product | Reference |
|---|---|---|---|---|---|
| 4-Nitrophenyl triflate | Ethyl vinyl ether | Pd(OAc)₂ / PPh₃ | None | α-Arylated product | acs.org |
| 4-Nitrophenyl triflate | Ethyl vinyl ether | Pd(OAc)₂ / PPh₃ | LiBr | β-Arylated product | acs.org |
| Aryl chlorides | Acyclic vinyl ethers | Palladium catalyst | [(t-Bu₃)PH]BF₄ | β-Arylated product | |
| Iodobenzene | Ethenyloxyalkylamine (with directing group) | Palladium catalyst | Phase-transfer conditions | β-Arylated product | |
| Aryl halides | Ethylene glycol vinyl ether | Pd(0) / bidentate phosphine | Water (solvent) | α-Arylated product | researchgate.net |
Other Functionalization and Substitution Reactions
Beyond cross-coupling, the this compound molecule can undergo other transformations at both the vinyl ether moiety and the aromatic ring.
Nucleophilic Substitution at the Vinyl Ether Moiety
The vinyl ether moiety in this compound can be susceptible to nucleophilic attack, particularly given the electron-withdrawing nature of the 4-nitrophenyl group. smolecule.com This reactivity allows for the substitution of the vinyloxy group. For instance, the carbonate group in a related compound, 4-nitrophenyl (2-(vinyloxy)ethyl) carbonate, can undergo nucleophilic substitution. smolecule.com
While direct nucleophilic substitution on the vinyl ether double bond is less common, the ether linkage itself can be cleaved under certain conditions. The hydrolysis of vinyl ethers, for example, is a well-studied reaction that typically proceeds via a rate-determining proton transfer to the carbon, followed by hydration. researchgate.netresearchgate.net The electron-withdrawing 4-nitrophenyl group would influence the rate of this hydrolysis.
In some cases, nucleophilic substitution can occur at the α-carbon of a modified vinyl ether. For example, a phenoxide ion can attack the α-carbon of a (Z)-2-acetoxy-1-(4-nitrophenyl)ethylene intermediate, displacing the acetate (B1210297) group to form a vinyl ether linkage.
Functionalization of Peripheral Positions
The peripheral positions of this compound, namely the nitro group and the aromatic ring, offer sites for further functionalization.
The nitro group is a versatile functional group that can be readily transformed. A common reaction is the reduction of the nitro group to an amine (NH₂). This transformation opens up a vast array of subsequent chemical modifications, as the resulting aniline (B41778) derivative can participate in diazotization, acylation, and other reactions.
The aromatic ring itself can undergo nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a leaving group on the ring. researchgate.net While the vinyloxy group is not a typical leaving group in SNAr, the strong electron-withdrawing effect of the nitro group activates the ring towards attack by nucleophiles. More commonly, electrophilic aromatic substitution on the ring is disfavored due to the deactivating effect of the nitro group. However, functionalization can also be achieved through methods like the Vicarious Nucleophilic Substitution (VNS) of hydrogen, which allows for the introduction of substituents onto the nitro-activated aromatic ring. psu.edu
Theoretical and Computational Investigations of 4 Nitrophenyl Vinyl Ether
Quantum Chemical Characterization of Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost. mdpi.com DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31+G), can be used to determine the optimized geometry, vibrational frequencies, and various electronic properties of (4-Nitrophenyl)vinyl ether. unige.chresearchgate.net
Calculations can predict key molecular parameters, offering a detailed picture of the molecule's ground-state structure. The nitro group's strong electron-withdrawing nature and the vinyl ether's donating capacity lead to significant electronic polarization, which is reflected in the molecule's bond lengths and dipole moment. unige.ch
Table 1: Representative Molecular Properties of this compound Calculated by DFT Note: The following data is illustrative and based on typical values derived from DFT calculations on analogous structures. Actual values may vary based on the specific level of theory and basis set used.
| Property | Calculated Value |
|---|---|
| C-O (ether) Bond Length | ~1.36 Å |
| C=C (vinyl) Bond Length | ~1.33 Å |
| C-N (nitro) Bond Length | ~1.48 Å |
| Dipole Moment | ~4.5 - 5.0 D |
| Ground State Energy | Functional/Basis Set Dependent |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. libretexts.org For this compound, the HOMO is expected to be localized primarily on the vinyl ether and phenyl ring moieties, reflecting their electron-donating character. Conversely, the powerful electron-withdrawing nitro group results in a LUMO that is low in energy and largely centered on the nitrophenyl portion of the molecule. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and electronic transitions. The opposing electronic nature of the substituents in this compound leads to a relatively small HOMO-LUMO gap, suggesting it can be reactive in certain chemical transformations, particularly polar reactions. mdpi.com
Analysis of the electron density distribution, for instance through Natural Population Analysis (NPA) or the Electron Localization Function (ELF), provides a quantitative picture of charge distribution. mdpi.comacs.org Such analyses would confirm a significant polarization of electron density, with a net negative charge accumulating on the nitro group and a corresponding electron deficiency on the vinyl ether and aromatic ring. This charge distribution is fundamental to its intermolecular interactions and reactivity. acs.orgnumberanalytics.com
Density Functional Theory (DFT) Calculations for Molecular Properties
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. uq.edu.au By locating the structures of transition states and any intermediates, chemists can distinguish between different possible pathways, such as concerted (one-step) or stepwise processes. researchgate.netresearchgate.net
Vinyl ethers are known to participate in various reactions, including cycloadditions and hydrolysis. researchgate.netnih.gov In the context of a hetero-Diels-Alder reaction, where this compound acts as the dienophile, computational modeling can determine whether the reaction proceeds through a single, synchronous transition state (a one-step mechanism) or via a multi-step pathway involving the formation of an intermediate, such as a zwitterion. researchgate.net
Given the polarized nature of this compound, a stepwise mechanism is often a plausible alternative to a concerted one. researchgate.net In a reaction with an electron-rich diene, the formation of a zwitterionic or diradical intermediate might be favored. Theoretical calculations can identify the transition states for both the formation of the intermediate and its subsequent ring-closure, comparing their energies to the transition state of the concerted pathway to predict the most likely mechanism. researchgate.netresearchgate.net
For a hypothetical cycloaddition reaction, DFT calculations can provide the necessary data to assess the viability of different mechanistic pathways. researchgate.netacs.org
Table 2: Illustrative Kinetic and Thermodynamic Data for a [4+2] Cycloaddition Reaction Note: This interactive table presents hypothetical data for the reaction of this compound with a generic diene, comparing a concerted and a stepwise pathway. The values are for illustrative purposes.
Kinetic and Thermodynamic Parameters
This pathway proceeds through a single transition state.
| Parameter | Value (kcal/mol) |
|---|---|
| Activation Energy (ΔG‡) | 25.5 |
| Reaction Free Energy (ΔG_rxn) | -15.0 |
Kinetic and Thermodynamic Parameters
This pathway involves the formation of a zwitterionic intermediate (INT).
| Parameter | Value (kcal/mol) |
|---|---|
| Activation Energy (ΔG‡_1, Reactants → TS1) | 22.0 |
| Free Energy of Intermediate (ΔG_int) | 12.5 |
| Activation Energy (ΔG‡_2, INT → TS2) | 8.0 |
| Overall Reaction Free Energy (ΔG_rxn) | -15.0 |
In this illustrative case, the lower activation barrier for the first step of the stepwise mechanism suggests it would be kinetically favored over the one-step pathway.
Elucidation of Mechanism (e.g., One-Step vs. Stepwise)
Structure-Reactivity Relationships and Substituent Effects
Computational studies are particularly effective at elucidating structure-reactivity relationships. By systematically changing substituents on a parent molecule, one can quantify their impact on reaction barriers and thermodynamics. acs.orgacs.org The 4-nitro substituent in this compound exerts a profound electronic effect that governs its reactivity compared to other substituted phenyl vinyl ethers.
The acid-catalyzed hydrolysis of vinyl ethers is a well-studied reaction where the rate-determining step is the protonation of the β-vinyl carbon to form a resonance-stabilized carbocation intermediate. nih.govcdnsciencepub.com The stability of this positively charged intermediate is highly sensitive to the electronic nature of the substituents on the phenyl ring.
Electron-donating groups (like methoxy (B1213986) or methyl) stabilize the carbocation intermediate, thereby increasing the rate of hydrolysis. researchgate.net In stark contrast, the 4-nitro group is a powerful electron-withdrawing group (Hammett constant σ_p = +0.78). It strongly destabilizes the adjacent carbocationic center, which significantly slows down the rate of hydrolysis compared to unsubstituted phenyl vinyl ether. cdnsciencepub.comresearchgate.net This effect can be quantified using the Hammett equation, which correlates reaction rates with substituent constants. The hydrolysis of phenyl vinyl ethers has a large negative reaction constant (ρ = -2.21), indicating a strong sensitivity to substituent effects and the buildup of positive charge in the transition state. researchgate.net
Table 3: Effect of para-Substituents on the Relative Rate of Phenyl Vinyl Ether Hydrolysis
| Substituent (X) in p-X-C₆H₄-O-CH=CH₂ | Hammett Constant (σ_p) | Relative Hydrolysis Rate (k_X / k_H) |
|---|---|---|
| -OCH₃ | -0.27 | ~4.5 |
| -CH₃ | -0.17 | ~2.3 |
| -H | 0.00 | 1.0 |
| -Cl | +0.23 | ~0.3 |
| -NO₂ | +0.78 | << 0.1 |
DFT calculations can directly support these experimental trends by computing the proton affinities of substituted vinyl ethers, showing a correlation between higher proton affinity (easier protonation) and faster hydrolysis rates. nih.gov
Compound Index
Hammett Correlations and Electronic Descriptors
The Hammett equation provides a powerful tool for quantifying the electronic influence of substituents on the reactivity of aromatic compounds. wikipedia.orgstackexchange.com It relates the logarithm of the reaction rate or equilibrium constant to a substituent constant (σ) and a reaction constant (ρ). wikipedia.org For the this compound, the para-nitro group is a key determinant of its electronic character.
The electronic effect of the nitro group at the para position is described by its Hammett substituent constant, σp. The established σp value for a nitro group is +0.78. utexas.edu This positive value signifies a strong electron-withdrawing effect through a combination of negative inductive (-I) and negative resonance (-R) effects. viu.ca The nitro group's powerful electron-withdrawing nature significantly reduces the electron density of the aromatic ring and, through conjugation, also influences the vinyl ether portion of the molecule. viu.ca
This pronounced electron deficiency on the phenyl ring makes the vinylic group more susceptible to nucleophilic attack and influences the stability of potential intermediates in chemical reactions. For instance, in reactions where a positive charge develops on the ether oxygen or the vinylic carbons, the strong electron-withdrawing nature of the 4-nitrophenyl group would be destabilizing. Conversely, in reactions involving the development of negative charge in the aromatic ring or vinylic system, the nitro group would provide stabilization.
The application of the Hammett equation allows for the prediction of reaction rates for this compound in various reactions, provided the reaction constant (ρ) is known for that reaction type. For example, in the hydrolysis of related vinyl ethers, the rate of reaction is strongly influenced by the electronic nature of the substituents on the phenyl ring.
Table 1: Hammett Substituent Constant for the Nitro Group
| Substituent | Position | Hammett Constant (σ) |
| Nitro (-NO2) | para | +0.78 |
| Data sourced from established chemical literature. utexas.edu |
Steric and Conformational Effects on Reactivity
The reactivity of this compound is not solely governed by electronic factors; steric and conformational effects also play a critical role. The spatial arrangement of the 4-nitrophenyl group relative to the vinyl ether moiety can significantly impact the accessibility of the reactive sites and the stability of transition states.
Computational studies on substituted vinyl ethers have shown that these molecules often adopt a planar or near-planar conformation to maximize π-orbital overlap between the vinyl group and the ether oxygen. nih.govscirp.org For this compound, the molecule is expected to have a preferred conformation where the p-orbitals of the phenyl ring, the vinyl group, and the ether oxygen are aligned to allow for extended conjugation.
However, rotation around the C-O bonds can lead to different conformers. The two primary conformers would be the s-cis (or syn) and s-trans (or anti) forms, referring to the arrangement around the C(aryl)-O bond. The relative energies of these conformers and the rotational barriers between them can influence reaction pathways. For instance, in reactions such as the Claisen rearrangement of related benzyl (B1604629) vinyl ethers, the conformational preference of the substrate is a key factor in determining the stereochemical outcome and reaction rate. uq.edu.au
Computational modeling, such as Density Functional Theory (DFT) calculations, can provide valuable data on the preferred conformations, rotational energy barriers, and the geometries of transition states for reactions involving this compound. scirp.org These calculations can elucidate how the interplay of steric and electronic effects ultimately dictates the compound's reactivity.
Table 2: Summary of Potential Steric and Conformational Influences
| Effect | Description | Potential Impact on Reactivity |
| Conformational Isomerism | Existence of different spatial arrangements (e.g., s-cis and s-trans) due to rotation around single bonds. | Influences the pre-organization of the molecule for a reaction, affecting activation energies and product selectivity. |
| Planarity | Tendency to adopt a planar structure to maximize conjugation between the phenyl ring, ether oxygen, and vinyl group. | Enhances electronic communication between the nitro group and the vinyl ether, but can be disrupted by steric clashes in transition states. |
| Steric Hindrance | The physical bulk of the 4-nitrophenyl group. | Can shield one face of the vinyl double bond from attack by reagents, leading to regioselective or stereoselective outcomes. |
Advanced Spectroscopic Characterization in Mechanistic and Structural Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural elucidation and mechanistic investigation of (4-Nitrophenyl)vinyl ether.
¹H and ¹³C NMR spectroscopy are fundamental in confirming the molecular structure of this compound and distinguishing it from its isomers. magritek.com The chemical shifts, multiplicities, and coupling constants of the vinyl and aromatic protons provide a unique fingerprint for the compound.
The vinyl protons of this compound exhibit a characteristic splitting pattern. The proton on the α-carbon to the ether oxygen typically appears as a doublet of doublets due to coupling with the two geminal protons on the β-carbon. Similarly, the β-protons show distinct signals, also appearing as doublets of doublets. The coupling constants are crucial for assigning the stereochemistry if geometric isomers are possible. tubitak.gov.tr
The aromatic protons on the nitrophenyl ring display a typical AA'BB' system for a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the nitro group are deshielded and appear at a lower field compared to the protons ortho to the ether linkage.
¹³C NMR spectroscopy further corroborates the structural assignment by providing the chemical shifts for each unique carbon atom in the molecule. The carbon of the vinyl group and the aromatic carbons directly attached to the nitro and ether groups have characteristic chemical shifts. rsc.org
Distinguishing between isomers, such as 2-nitrophenyl vinyl ether and 3-nitrophenyl vinyl ether, is readily achieved through NMR. The substitution pattern on the aromatic ring significantly alters the chemical shifts and coupling patterns of the aromatic protons, allowing for unambiguous identification. magritek.com For instance, a 1,2-disubstituted (ortho) pattern will show a more complex multiplet for the aromatic protons compared to the more symmetrical pattern of the 1,4-disubstituted (para) isomer.
Table 1: Representative ¹H and ¹³C NMR Data for this compound
This table presents typical, generalized NMR data. Actual values can vary based on solvent and experimental conditions.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Vinyl H (α to -O-) | ~6.7 (dd) | ~148 |
| Vinyl H (β to -O-, cis) | ~4.8 (dd) | ~98 |
| Vinyl H (β to -O-, trans) | ~4.5 (dd) | |
| Aromatic H (ortho to -NO₂) | ~8.2 (d) | ~126 |
| Aromatic H (ortho to -O-) | ~7.0 (d) | ~117 |
| Aromatic C (ipso to -O-) | - | ~162 |
| Aromatic C (ipso to -NO₂) | - | ~142 |
In situ NMR spectroscopy is a powerful technique for monitoring the progress of reactions involving this compound in real-time, directly within the NMR tube. iastate.edu This method allows for the observation of the disappearance of reactants, the formation of intermediates, and the appearance of products over time. nih.gov
By acquiring a series of NMR spectra at specific time intervals, kinetic data can be extracted, providing insights into reaction rates and orders. iastate.edu For example, in a reaction where the vinyl ether is a substrate, the decrease in the intensity of its characteristic vinyl proton signals can be plotted against time to determine the rate of consumption.
This technique is particularly valuable for elucidating reaction mechanisms. The detection and characterization of transient intermediates, which may not be isolable, can provide direct evidence for a proposed mechanistic pathway. nih.gov For instance, in acid-catalyzed hydrolysis, in situ NMR could potentially identify the formation of a protonated intermediate or a hemiacetal.
Unambiguous Structural Assignment and Isomer Differentiation
Other Spectroscopic Techniques
While NMR is central, other spectroscopic methods provide complementary information essential for a comprehensive understanding of this compound.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. slideshare.net
Key IR absorptions for this compound include:
C-O-C stretching: Strong absorptions characteristic of the ether linkage are typically observed in the 1200-1250 cm⁻¹ region for the aryl-O stretch and around 1050 cm⁻¹ for the O-vinyl stretch. openstax.org Vinyl ethers are noted for a very strong C=C stretching band as well. s-a-s.org
NO₂ stretching: The nitro group exhibits two strong and distinct stretching vibrations: an asymmetric stretch typically around 1520 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. libretexts.org
C=C stretching: The vinyl double bond shows a stretching absorption in the region of 1620-1640 cm⁻¹. s-a-s.org
Aromatic C=C stretching: The benzene ring gives rise to several absorptions in the 1600-1450 cm⁻¹ region. libretexts.org
=C-H and Ar-C-H stretching: The stretching vibrations of the vinyl and aromatic C-H bonds are typically observed just above 3000 cm⁻¹. udel.edu
Table 2: Characteristic IR Absorption Frequencies for this compound
This table provides approximate frequency ranges for the key functional groups.
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |
| Vinyl Ether (-O-CH=CH₂) | C=C Stretch | 1640 - 1610 | Strong |
| Vinyl Ether (-O-CH=CH₂) | =C-O-C Asymmetric Stretch | 1225 - 1200 | Strong |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |
| Vinyl & Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |
Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for identifying its reaction products and degradation pathways. In MS, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge (m/z) ratio.
The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound (165.15 g/mol ). The fragmentation pattern provides structural information. Common fragmentation pathways for this compound might involve the loss of the vinyl group, the nitro group, or other characteristic fragments, helping to confirm the structure.
Applications of 4 Nitrophenyl Vinyl Ether in Chemical Synthesis and Materials Science
As a Versatile Monomer and Building Block in Polymer Chemistry
The dual functionality of (4-nitrophenyl)vinyl ether allows it to be readily incorporated into polymeric structures. The vinyl group provides the reactive site for polymerization, while the nitrophenyl group imparts specific chemical characteristics to the resulting polymer, which can be exploited for further functionalization or to tune material properties. Vinyl ethers are typically polymerized via cationic polymerization due to the electron-rich nature of the double bond. d-nb.info
This compound serves as a monomer in the synthesis of functional polymers and copolymers. The presence of the nitro group on the phenyl ring introduces a site that can be chemically modified after polymerization. For instance, the nitro group can be reduced to an amine, providing a reactive handle for attaching other molecules, such as bioactive agents or cross-linking units.
Cationic polymerization is a common method for creating polymers from vinyl ethers. researchgate.netresearchgate.net While the polymerization of unsubstituted phenyl vinyl ether has been studied, the incorporation of the 4-nitrophenyl derivative allows for the synthesis of polymers with distinct electronic and reactive properties. researchgate.netnasa.gov Copolymers can also be synthesized by reacting this compound with other monomers, such as N-isopropylacrylamide or other vinyl ethers, to create materials with combined functionalities, like dual pH and temperature responsiveness. researchgate.nettandfonline.com The ability to create copolymers allows for fine-tuning of material properties like solubility, thermal stability, and mechanical strength. rsc.org
Table 1: Polymerization Methods and Applications of Functional Vinyl Ethers
| Polymerization Method | Monomer Type | Resulting Polymer/Application | Reference |
|---|---|---|---|
| Cationic Polymerization | Phenyl Vinyl Ethers | Study of propagation mechanisms; synthesis of amorphous polymers. | researchgate.netnasa.gov |
| Emulsion Polymerization | Acrylate derivative of (4-nitrophenyl)diazenyl)phenyl with NIPAM | Dual pH and temperature responsive polymeric sensors. | tandfonline.com |
| Cationic Copolymerization | Functional vinyl ethers with a divinyl ether | Synthesis of beaded solid supports (poly(vinyl ether) gels) for organic synthesis. | researchgate.net |
| Controlled Cationic Copolymerization | Vinyl ethers and cyclic thioacetals | Degradable poly(vinyl ether)s with cleavable bonds in the main chain. | researchgate.net |
The unique properties of the this compound monomer enable its use in the development of advanced materials. When incorporated into a polymer matrix, it can significantly modify the physical and chemical characteristics of the material. For example, polymers containing nitrophenyl groups, such as poly(styrene-co-4-nitrophenyl acrylate), have been used as supports for catalysts, demonstrating the utility of this functional group in materials science. researchgate.net The strong electron-withdrawing nature of the nitro group can influence the polymer's glass transition temperature (Tg) and its electro-optical properties, making it a candidate for inclusion in specialized materials like high-Tg electro-optical polymers. govinfo.gov
Synthesis of Functional Polymers and Copolymers
As a Key Intermediate in Complex Organic Synthesis
Beyond polymer science, this compound and its derivatives are valuable intermediates in multi-step organic synthesis. The vinyl ether moiety can participate in a variety of transformations, while the nitrophenyl group offers a site for further chemical manipulation or acts as a crucial electronic-directing group.
Vinyl ethers are versatile building blocks in reactions that form new carbon-carbon bonds. beilstein-journals.org They can act as starting materials for important transformations such as the Claisen rearrangement and Mizoroki-Heck reactions. orgsyn.org The synthesis of complex vinyl ethers themselves can involve C-C bond-forming reactions. For instance, a Horner-Wadsworth-Emmons (HWE) reaction can be used to generate a (Z)-2-acetoxy-1-(4-nitrophenyl)ethylene precursor from 4-nitrobenzaldehyde (B150856). Furthermore, palladium-catalyzed reactions, such as the Heck coupling, provide a powerful method for installing the vinyl ether moiety with high control over stereochemistry.
Table 2: Carbon-Carbon Bond Formation Reactions Involving Vinyl Ether Synthesis/Reactivity
| Reaction Type | Role of Vinyl Ether or Precursor | Description | Reference |
|---|---|---|---|
| Horner-Wadsworth-Emmons (HWE) | Precursor Synthesis | Reacting a phosphonate (B1237965) ester with 4-nitrobenzaldehyde to form a C=C bond, creating a precursor to a nitrophenyl vinyl derivative. | |
| Heck Coupling | Vinyl Ether Formation | Palladium-catalyzed coupling of a bromovinyl derivative with a phenolic oxygen to construct the vinyl ether linkage stereoselectively. | |
| Claisen Rearrangement | Reactant | Iridium-catalyzed formation of allylic vinyl ethers in situ, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement to form γ,δ-unsaturated carbonyl compounds. | orgsyn.org |
The stability and reactivity of the this compound structure make it a reliable component in lengthy synthetic pathways. The nitro group can be carried through several synthetic steps before being transformed, or it can be used to influence the reactivity of other parts of the molecule. An example is the synthesis of complex molecules where a (4-nitrophenyl)vinyl derivative is formed through a sequence of vinylation and coupling reactions. In other multi-step syntheses, the 4-nitrophenyl group is introduced via arylation and subsequently reduced to an amine to build complex heterocyclic structures like N-phenylazacrown ethers. isuct.ru This demonstrates the role of the nitrophenyl group as a stable, yet transformable, functional handle in the strategic construction of complex organic molecules. researchgate.netdtic.mil
Precursor for Carbon-Carbon Bond Formation Reactions
Development of Tunable and Responsive Materials
A particularly exciting application of this compound is in the creation of "smart" materials that respond to environmental stimuli, most notably pH. The acid-sensitivity of the vinyl ether linkage can be precisely controlled by the electronic nature of its substituents.
The rate-determining step in the acid-catalyzed hydrolysis of a vinyl ether is the protonation of the double bond's β-carbon. nih.gov An electron-withdrawing group on the phenyl ring, such as the powerful nitro group, destabilizes the resulting carbocation intermediate, thereby making the vinyl ether linkage more susceptible to acid-catalyzed cleavage. nih.govcdnsciencepub.com This principle has been expertly exploited to design a new class of heterobifunctional phenyl-substituted vinyl ether (PIVE) linkers. nih.govacs.org
By changing the substituent on the phenyl ring, the pH at which the vinyl ether bond breaks can be fine-tuned. This has led to the development of pH-responsive liposomes and other drug delivery vehicles that are stable at physiological pH (7.4) but rapidly release their contents in the acidic environment of endosomes or tumors. nih.govacs.org Researchers have synthesized homologous series of lipopolymers where a PEG headgroup and a lipid anchor are connected by a PIVE linker, demonstrating that linkers with more electron-withdrawing groups (like nitro) lead to faster release at low pH. nih.gov This tunable cleavage is also the basis for developing polymeric sensors that can detect changes in pH or temperature. tandfonline.com
Design of pH-Sensitive Linkers and Conjugates
The development of "smart" materials that respond to specific environmental stimuli is a major focus in materials science and biomedicine. This compound is a key building block in the design of polymers and conjugates that are sensitive to changes in pH. The vinyl ether linkage is known to be acid-labile, meaning it can be cleaved under acidic conditions. The rate of this hydrolysis can be finely tuned by introducing electron-withdrawing or electron-donating substituents onto the aromatic ring.
The presence of the electron-withdrawing nitro group at the para-position of the phenyl ring in this compound significantly influences the electronic properties of the vinyl ether bond. This makes the linkage more susceptible to acid-catalyzed hydrolysis compared to unsubstituted phenyl vinyl ether. This characteristic is exploited in the creation of pH-sensitive drug delivery systems. nih.govnih.gov For instance, a therapeutic agent can be conjugated to a polymer backbone or a nanoparticle surface via a linker containing the this compound moiety. In the neutral pH of the bloodstream (around pH 7.4), the conjugate remains stable. However, upon reaching a target site with a lower pH, such as a tumor microenvironment or an intracellular endosome (pH 5.0-6.5), the vinyl ether linkage is cleaved, triggering the release of the active agent. dovepress.comgoogle.com
Research has focused on creating a variety of heterobifunctional linkers based on phenyl-substituted vinyl ethers (PIVEs) that allow for predictable pH-sensitivity. nih.govnih.gov By calculating the proton affinities of these linkers using methods like Density Functional Theory (DFT), scientists can correlate the electronic character of the substituent with the hydrolysis rate. nih.gov This allows for the rational design of linkers that release their payload at a specific, desired pH. While much of the published work discusses the general principle with various substituents, the strong electron-withdrawing nature of the nitro group places this compound at the more acid-sensitive end of the spectrum.
Table 1: pH-Sensitivity of Vinyl Ether Linkages This table illustrates the general principle of how substituents affect the pH-sensitivity of phenyl vinyl ether (PIVE) linkers, which is the basis for the application of this compound.
| Substituent on Phenyl Ring | Electronic Effect | Expected Hydrolysis Rate in Acid | Potential Application pH Range |
| Methoxy (B1213986) (-OCH₃) | Electron-Donating | Slower | Strongly acidic (e.g., pH < 5) |
| Methyl (-CH₃) | Weakly Electron-Donating | Slow | Strongly acidic (e.g., pH < 5.5) |
| Hydrogen (-H) | Neutral | Moderate | Acidic (e.g., pH 5.5-6.5) |
| Nitro (-NO₂) (e.g., this compound) | Strongly Electron-Withdrawing | Faster | Mildly acidic (e.g., pH 6.5-7.0) |
This table is a generalized representation based on established chemical principles of substituent effects on reaction rates. nih.govnih.gov
Applications in Specialty Coatings and Adhesives
Vinyl ethers are a class of monomers known for their utility in producing polymers with applications in coatings and adhesives. sigmaaldrich.comradtech.org They can be polymerized through cationic polymerization and also participate in free-radical copolymerization, often with acrylates. radtech.orgnsf.gov The resulting poly(vinyl ether)s can offer properties such as good flexibility, low viscosity in formulations, and strong adhesion to various substrates. radtech.orgnsf.gov
While specific, large-scale industrial use of this compound in coatings is not widely documented, its properties suggest potential for specialty applications. The incorporation of a this compound monomer into a polymer backbone would introduce specific functionalities that could be desirable in high-performance materials. For example, the nitro group can enhance the polymer's thermal stability and modify its electronic properties and surface energy, which could improve adhesion to polar substrates. chemimpex.com
A key area of application for functional vinyl ethers is in radiation-curable coatings, particularly those cured by ultraviolet (UV) light. radtech.orggoogle.com In these systems, vinyl ether monomers can act as reactive diluents to reduce the viscosity of highly viscous resins like urethane (B1682113) acrylates, improving the applicability of the coating formulation. radtech.org Furthermore, vinyl ethers can be used to create crosslinkable polymers. A notable application is in anti-reflective coatings for photolithography processes. google.com In this context, polymers with acid-functional groups are formulated with vinyl ether crosslinkers and a photoacid generator. The material is coated onto a substrate and thermally crosslinked. Upon exposure to light, the photoacid generator releases an acid, which catalyzes the cleavage (decrosslinking) of the acid-labile vinyl ether linkages, rendering the exposed areas soluble in a developer solution. google.com The enhanced acid sensitivity of a this compound-based crosslinker could be advantageous in such systems, potentially allowing for lower exposure doses or faster processing.
Table 2: Potential Contributions of this compound in Coating Formulations
| Property | Contribution of Vinyl Ether Group | Contribution of 4-Nitrophenyl Group | Potential Benefit in Specialty Coatings |
| Reactivity | Cationic and radical polymerization | Enhances acid-lability | Development of pH-sensitive or photo-degradable coatings. google.com |
| Viscosity | Effective viscosity reduction | Minor effect on viscosity | Formulation of low-viscosity, high-solids UV-curable coatings. radtech.org |
| Adhesion | Good adhesion from ether oxygen | Increases polarity | Enhanced adhesion to polar substrates and fillers. |
| Thermal Stability | Moderate | Can increase decomposition temperature | Improved durability for coatings in demanding environments. chemimpex.com |
Polymer-Supported Catalysis and Reagent Scavenging
The concept of immobilizing reagents or catalysts on a solid polymer support is a cornerstone of modern green and efficient chemistry. This approach simplifies purification, allows for the reuse of expensive catalysts, and enables the automation of chemical synthesis. The "active ester" strategy is a powerful method for creating functional polymer supports, and monomers containing a 4-nitrophenyl group are frequently employed for this purpose. researchgate.net
While this compound itself can be a monomer, a more common strategy involves the use of related active esters like 4-nitrophenyl acrylate. researchgate.netresearchgate.net A polymer is first created using the active ester monomer (e.g., through copolymerization with styrene). The resulting polymer possesses reactive 4-nitrophenoxy groups along its chain. These groups are excellent leaving groups and can be easily displaced by nucleophiles. This allows for the straightforward post-polymerization modification of the support, where various functional molecules—such as catalyst ligands, chelating agents, or scavenging moieties—can be covalently attached. researchgate.netnih.gov
For example, research has shown the preparation of a cross-linked poly(styrene-co-4-nitrophenyl acrylate) support. researchgate.net This "activated" polymer was then chemically modified in a two-step process to introduce a 1,4-butanediol (B3395766) vinyl ether derivative. The final polymer-supported vinyl ether was successfully used as a scavenger to remove a ruthenium-based olefin metathesis catalyst from a reaction mixture, demonstrating high accessibility of the reactive sites within the polymer matrix. researchgate.netresearchgate.net This process effectively "quenches" the catalyst and facilitates its removal through simple filtration.
Although these examples use 4-nitrophenyl acrylate, the underlying principle is directly applicable to polymers derived from this compound. A polymer or copolymer of this compound would also present reactive sites for post-polymerization functionalization, where the 4-nitrophenoxide acts as the leaving group. This would enable the tethering of various chemical species to create polymer-supported catalysts for reactions like the Suzuki coupling or to develop selective scavengers for removing excess reagents or byproducts from a reaction solution. mdpi.com
Q & A
Q. What are the common synthetic routes for (4-Nitrophenyl)vinyl ether, and how is purity ensured?
this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous methods involve reacting 4-nitrophenol with vinylating agents like vinyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions . Purification often employs recrystallization from solvent mixtures (e.g., chloroform-diethyl ether) or column chromatography. Purity is validated using HPLC, NMR, and mass spectrometry, with reference to standards listed in chemical catalogs (e.g., CAS 100-29-8) .
Q. How does the chemical stability of this compound influence experimental design?
The compound is sensitive to light, air, and moisture, leading to decomposition or polymerization. Stability studies recommend storing it in amber vials under inert gas (e.g., argon) at -20°C. Freshly distilled solvents and anhydrous conditions are critical for reactions. Degradation products can be monitored via TLC or UV-Vis spectroscopy .
Q. What are the baseline biochemical effects of this compound in mammalian models?
In mice, intraperitoneal administration reduces hepatic non-protein sulfhydryl (NP-SH) content, indicating oxidative stress, but does not elevate serum glutamate pyruvate transaminase (GPT) activity, suggesting limited acute hepatotoxicity . Researchers should pair NP-SH assays with lipid peroxidation markers (e.g., malondialdehyde) for comprehensive toxicity profiling.
Advanced Research Questions
Q. How does the hydrolysis mechanism of this compound compare to other vinyl ethers under acidic conditions?
The vinyl ether bond undergoes acid-catalyzed hydrolysis via a carbocation intermediate, similar to alkyl vinyl ethers. However, the electron-withdrawing nitro group at the para position stabilizes the transition state, accelerating hydrolysis rates compared to non-substituted analogs. Kinetic studies using NMR or pH-stat titrations can quantify rate constants .
Q. What challenges arise in formulating this compound for solubility-limited assays, and how are they addressed?
Its low aqueous solubility (e.g., ~7.64 × 10⁻⁴ g/L for Chlornitrofen analogs) necessitates co-solvents (e.g., DMSO) or surfactants. Micellar encapsulation using non-ionic surfactants (e.g., Tween-80) or cyclodextrin inclusion complexes improves bioavailability in enzymatic assays. Dynamic light scattering (DLS) confirms colloidal stability .
Q. How do contradictory data on hepatic effects (e.g., NP-SH depletion vs. GPT stability) inform mechanistic toxicology studies?
Discrepancies suggest tissue-specific oxidative stress without overt cell membrane damage. Advanced models (e.g., 3D hepatocyte spheroids) combined with redox proteomics can identify targets like glutathione peroxidase or thioredoxin pathways. Comparative studies with structurally related ethers (e.g., phenyl vinyl ether) clarify structure-activity relationships .
Q. What role does this compound play in polymer chemistry or enzyme substrate design?
As a monomer, it can participate in radical or cationic polymerization to create nitro-functionalized polymers for optoelectronic applications. In enzymology, derivatives like 4-nitrophenyl esters are hydrolyzed by lipases/esterases, releasing 4-nitrophenolate detectable at 400 nm. Customizing the leaving group (e.g., butyrate vs. palmitate) tailors assays for enzyme specificity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
